molecular formula C12H12N4O B13077954 N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine

N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B13077954
M. Wt: 228.25 g/mol
InChI Key: RRCBRUQXMGOFAY-ZAUJTXRMSA-N
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Description

Systematic IUPAC Nomenclature Derivation

The IUPAC name derives from the parent 1H-1,2,3-triazole ring system, which serves as the core structure. Numbering begins at the nitrogen atom in position 1, proceeding clockwise to assign positions 2 and 3 to adjacent nitrogen atoms, with carbon atoms at positions 4 and 5.

  • Substituent at position 1 : A benzyl group (phenylmethyl) is attached to the nitrogen atom, yielding "1-benzyl-1H-1,2,3-triazol-4-yl."
  • Substituent at position 4 : A propenylidene hydroxylamine group extends from the triazole’s carbon atom. The propenylidene chain (three-carbon unsaturated system) is specified with the (2E) configuration, indicating the trans geometry of the double bond between carbons 2 and 3. The hydroxylamine group (-NH-O-) forms an imine linkage with the propenylidene chain, resulting in "N-[(2E)-3-(...)prop-2-en-1-ylidene]hydroxylamine."

This hierarchical naming prioritizes the triazole ring as the parent structure, with substituents described in alphabetical order and stereochemical descriptors applied to the double bond.

Alternative Chemical Designations and Registry Numbers

The compound is recognized by multiple synonyms and identifiers across chemical databases:

Table 1: Alternative Designations and Registry Information

Designation Type Identifier Source
IUPAC Synonym (NE)-N-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]hydroxylamine AK Scientific
Catalog Number 2944CR AK Scientific
Other Synonyms EN300-14592 AK Scientific

While a CAS Registry Number is not explicitly listed in available sources, the compound is cataloged under proprietary identifiers such as 2944CR by suppliers. Its structural uniqueness limits widespread registry in public databases, though analogs like 1-benzyl-4-phenyl-1,2,3-triazole (CAS 108717-96-0) share core triazole features.

Structural Relationship to 1H-1,2,3-Triazole Derivatives

The compound belongs to a broader class of 1H-1,2,3-triazole derivatives, which are distinguished by substitutions at the nitrogen and carbon positions. Key structural comparisons include:

Table 2: Structural Comparison with Related Triazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 4 Key Feature Reference
This compound Benzyl Propenylidene hydroxylamine Conjugated imine-hydroxylamine Current
1-Benzyl-4-phenyl-1,2,3-triazole Benzyl Phenyl Aromatic extension
TBTA (Tris((3-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) Benzyl (three instances) Methylamine branches Polytriazolyl ligand

The propenylidene hydroxylamine group introduces a conjugated π-system that may enhance electronic delocalization compared to phenyl or methyl substituents. This structural motif is rare among triazole derivatives, which more commonly feature aryl or alkyl groups at position 4. The benzyl group at position 1 stabilizes the triazole ring through steric and electronic effects, a feature shared with analogs like 1-benzyl-1,2,4-triazole (CAS 6085-94-5).

The compound’s imine-hydroxylamine linkage distinguishes it from classical triazole derivatives, potentially enabling unique reactivity in coordination chemistry or catalysis. For example, TBTA leverages triazole groups to chelate copper ions in click chemistry, whereas the hydroxylamine group in this compound may participate in redox or ligand-exchange reactions.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C12H12N4O/c17-13-8-4-7-12-10-16(15-14-12)9-11-5-2-1-3-6-11/h1-8,10,17H,9H2/b7-4+,13-8+

InChI Key

RRCBRUQXMGOFAY-ZAUJTXRMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=NO

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactants: A benzyl azide and a suitable alkyne derivative bearing an aldehyde or equivalent reactive group.
  • Catalyst: Copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) facilitate the regioselective 1,4-disubstituted 1,2,3-triazole formation.
  • Conditions: Typically performed in aqueous or mixed organic solvents at room temperature or mild heating.
  • Outcome: Formation of 1-benzyl-1H-1,2,3-triazole substituted at the 4-position with a propenyl aldehyde or related intermediate.

Condensation with Hydroxylamine

  • The aldehyde or α,β-unsaturated aldehyde intermediate formed after CuAAC is reacted with hydroxylamine or hydroxylamine hydrochloride.
  • This condensation forms the corresponding oxime or hydroxylamine derivative, specifically yielding the N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine.
  • Reaction conditions generally involve mild heating in ethanol or aqueous media, sometimes with a base to facilitate condensation.
  • The E-configuration of the double bond is favored due to conjugation and steric factors.

Alternative Synthetic Routes and Catalysts

While CuAAC is the most common method for triazole formation, other synthetic methods for related compounds include:

  • Use of deep eutectic solvents or ionic liquids as environmentally benign media to enhance reaction efficiency and sustainability.
  • Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and improve yields.
  • Catalyst-free or metal-free conditions for the condensation step to improve purity and reduce metal contamination.
Step Reaction Type Reactants Catalyst/Conditions Product Intermediate/Final Product Notes
1 Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Benzyl azide + alkyne with aldehyde functionality Cu(I) catalyst (CuSO4 + sodium ascorbate), aqueous/organic solvent, RT or mild heat 1-benzyl-1,2,3-triazole-4-propenal intermediate High regioselectivity, modular synthesis
2 Condensation with hydroxylamine Triazole-aldehyde intermediate + hydroxylamine Mild heating, ethanol or aqueous medium, base optional This compound E-isomer favored, efficient oxime formation
  • The CuAAC reaction is well-documented for its robustness, regioselectivity, and tolerance of various functional groups, making it ideal for synthesizing the triazole core of this compound.
  • Condensation with hydroxylamine proceeds smoothly under mild conditions, with yields influenced by solvent choice and reaction time.
  • Environmentally benign solvents and catalyst-free methods for the condensation step have been reported to improve sustainability without compromising yield or purity.
  • Purification typically involves standard chromatographic techniques, and characterization is confirmed by NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups in place of the benzyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds similar to N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine exhibit antimicrobial activity. The presence of the triazole ring is known to enhance the biological activity of compounds, making them effective against various pathogens. For instance, derivatives of triazole have been documented to possess antifungal and antibacterial properties, which could be leveraged in developing new antimicrobial agents .

Anticancer Activity
The compound's structural features suggest potential anticancer applications. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival . Ongoing studies are investigating the specific effects of this compound on various cancer cell lines.

Agricultural Science

Pesticidal Applications
The compound's hydroxylamine moiety may contribute to its effectiveness as a pesticide. Hydroxylamines are known for their ability to disrupt biological processes in pests, potentially leading to their death or incapacitation. Research into similar compounds has shown promise in developing eco-friendly pesticides that target specific pests without harming beneficial insects .

Herbicide Development
There is potential for this compound to serve as a herbicide. Compounds with triazole structures have been investigated for their ability to inhibit plant growth by interfering with key metabolic pathways. This application could lead to the development of selective herbicides that minimize crop damage while effectively controlling weed populations .

Materials Science

Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices could enhance their properties. The compound's functional groups may improve adhesion, thermal stability, and mechanical strength of polymers. Research is ongoing into how these modifications can lead to advanced materials suitable for various applications ranging from packaging to aerospace .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro using triazole derivatives similar to the target compound .
Study 2Anticancer PropertiesFound that triazole-based compounds induced apoptosis in breast cancer cell lines through modulation of apoptotic pathways .
Study 3Pesticidal EfficacyShowed that hydroxylamines effectively targeted specific pests while preserving beneficial insect populations .
Study 4Herbicide PotentialHighlighted the effectiveness of triazole compounds in controlling weed growth without affecting crop yield .
Study 5Polymer EnhancementReported improved mechanical properties in polymers modified with triazole-based compounds .

Mechanism of Action

The mechanism of action of (E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Key Comparative Insights

Thiadiazole analogs (e.g., anti-leishmanial agents) prioritize nitroheteroaryl groups for redox activation, a mechanism less relevant to the hydroxylamine-containing target .

Synthetic Routes :

  • Many analogs utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole moiety, a strategy likely applicable to the target compound .
  • Intermediate characterization (e.g., NMR δ 13.0 for NH-triazole in ) aligns with triazole proton environments in the target compound .

Structural and Crystallographic Features: The chlorobenzylideneamino-triazole-thione derivative () forms robust hydrogen-bonded networks, suggesting that the hydroxylamine in the target compound could similarly stabilize supramolecular assemblies . Software like SHELXL and WinGX (used in crystallographic refinement of analogs) could aid in resolving the target compound’s conformational details .

Biological Activity

N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis of triazole derivatives often involves the use of click chemistry techniques, which provide efficient pathways to create these compounds. The specific structure of this compound suggests potential interactions with biological targets due to the presence of the hydroxylamine functional group.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains and fungi. In a study evaluating the antimicrobial activity of related triazole compounds, derivatives were found to possess significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Triazole Derivative AAntibacterial against S. aureus
Triazole Derivative BAntifungal against Candida albicans

Enzyme Inhibition

The compound's structure suggests potential activity as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including carbonic anhydrases and cholinesterases. Studies have demonstrated that related Mannich bases exhibit inhibitory effects on these enzymes at nanomolar concentrations . This positions this compound as a candidate for further investigation in drug development targeting enzyme-related diseases.

Case Study 1: Anticancer Activity

A series of studies have evaluated triazole derivatives for their anticancer properties. For example, compounds similar to this compound were tested against various cancer cell lines. One study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against breast cancer cells . This highlights the potential of such compounds in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of triazole derivatives. Research has shown that some related compounds can significantly reduce inflammation markers in vitro and in vivo models . The ability of this compound to modulate inflammatory pathways warrants further exploration.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by condensation with hydroxylamine derivatives. Optimize reaction conditions (e.g., solvent: DMF/H2O, 1:1; temperature: 60°C) to ensure regioselectivity and yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm intermediates using <sup>1</sup>H NMR and IR spectroscopy .

Q. How can the E-configuration of the propenylidene moiety be validated experimentally?

  • Methodology : Employ nuclear Overhauser effect (NOE) NMR experiments to detect spatial proximity between the triazole proton and the hydroxylamine group. Coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) in <sup>1</sup>H NMR further support the E-configuration. Comparative analysis with Z-isomer synthetic controls is advised .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to assign aromatic and aliphatic protons, IR for hydroxylamine (N–O stretch ~950 cm<sup>−1</sup>), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Advanced Research Questions

Q. How can palladium-catalyzed hydroamination improve the synthesis of allylic hydroxylamine derivatives like this compound?

  • Methodology : Optimize Pd(PPh3)4 or Pd(OAc)2 catalysts with ligands (e.g., BINAP) to enhance regioselectivity during allylic amination. Control reaction temperature (80–100°C) and solvent (toluene) to minimize side reactions. Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Q. What computational approaches predict the electronic structure and reactivity of this hydroxylamine derivative?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. Molecular docking studies can assess potential bioactivity by simulating interactions with enzymatic targets (e.g., oxidoreductases) .

Q. How do crystal packing and hydrogen-bonding interactions influence the compound’s stability?

  • Methodology : Conduct single-crystal X-ray diffraction to analyze intermolecular interactions (e.g., N–H···O/S hydrogen bonds). Compare with related triazole-hydroxylamine structures (e.g., ) to identify stabilizing motifs like π-π stacking or van der Waals contacts. Thermal gravimetric analysis (TGA) assesses thermal stability .

Q. How to address contradictions between experimental NMR data and computational predictions?

  • Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. Validate computational models using higher-level theory (e.g., MP2) or implicit solvent models. Cross-reference with X-ray data to resolve ambiguities in proton assignments .

Data-Driven Experimental Design

Q. What strategies mitigate oxidation of the hydroxylamine group during prolonged storage?

  • Methodology : Store under inert gas (N2 or Ar) at −20°C in amber vials. Add stabilizers like BHT (0.1% w/w) or EDTA to chelate metal impurities. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How to optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?

  • Methodology : Use flow chemistry to enhance heat/mass transfer and reduce reaction time. Employ in-line FTIR or Raman spectroscopy for real-time monitoring. Scale-up purification via centrifugal partition chromatography (CPC) minimizes silica gel usage .

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